3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide
Description
3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C14H16ClN3O |
|---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C14H16ClN3O/c1-10-4-3-5-13(11(10)2)17-14(19)6-7-18-9-12(15)8-16-18/h3-5,8-9H,6-7H2,1-2H3,(H,17,19) |
InChI Key |
PPQHDJPNOYZVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C=C(C=N2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of a base.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated pyrazole is reacted with 2,3-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring or the phenyl ring.
Reduction: Reduction reactions may target the carbonyl group in the amide moiety.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-1H-pyrazol-1-yl)-N-phenylpropanamide
- 3-(4-chloro-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)propanamide
- 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide
Uniqueness
3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide is unique due to the specific substitution pattern on the phenyl ring and the presence of the chloro group on the pyrazole ring. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
